molecular formula C10H16N2O B7866559 (2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine

(2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine

Cat. No.: B7866559
M. Wt: 180.25 g/mol
InChI Key: RTDRXKCEBDHLSL-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine is a pyridine-derived amine featuring a 6-methylpyridin-3-ylmethyl group linked to a 2-methoxyethylamine substituent. Its molecular formula is C10H16N2O (molecular weight: 180.25). The compound combines a pyridine ring (with a methyl group at position 6) and a flexible 2-methoxyethyl chain, which may enhance solubility compared to purely aliphatic amines.

Properties

IUPAC Name

2-methoxy-N-[(6-methylpyridin-3-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-9-3-4-10(8-12-9)7-11-5-6-13-2/h3-4,8,11H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDRXKCEBDHLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CNCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Alkylation exploits the nucleophilic nature of the amine group. A representative pathway involves reacting (6-methylpyridin-3-yl)methyl chloride with 2-methoxyethylamine in the presence of a base (e.g., potassium carbonate) to neutralize HCl byproducts.

Optimized Protocol

  • Solvent : Tetrahydrofuran (THF) or dichloromethane.

  • Temperature : 60–80°C for 6–12 hours.

  • Molar Ratio : 1:1.2 (amine:alkylating agent).

Yield and Purity

ParameterValue
Isolated Yield65–75%
Purity (HPLC)>95%
Byproducts<5% dialkylated amine

Challenges

  • Competing dialkylation requires careful stoichiometric control.

  • Halogenated intermediates may necessitate purification via column chromatography.

Reductive Amination Approaches

Pathway Overview

Reductive amination condenses 6-methylpyridine-3-carbaldehyde and 2-methoxyethylamine using a reducing agent (e.g., sodium cyanoborohydride or hydrogen/Pd-C).

Reaction Parameters

  • Catalyst : 10% Pd/C (for hydrogenation) or NaBH₃CN (for borohydride).

  • Solvent : Methanol or ethanol.

  • pH : Buffered at 4–5 (acetic acid) for NaBH₃CN.

Performance Metrics

ConditionNaBH₃CNPd/H₂
Time4–6 hours12–24 hours
Yield70–80%60–70%
SelectivityHigh (monoalkylation)Moderate

Advantages

  • Avoids halogenated reagents.

  • Compatible with aqueous workup.

Microwave-Assisted Synthesis

Enhanced Efficiency via Microwave Irradiation

Microwave technology accelerates reactions by enabling rapid heating and precise temperature control. A modified protocol from applies to the target amine:

Procedure

  • Combine 6-methylpyridine-3-carbaldehyde (1.0 equiv), 2-methoxyethylamine (1.2 equiv), and trimethyl orthoformate (1.5 equiv) in acetic acid.

  • Irradiate at 120°C for 20–30 minutes.

  • Purify via recrystallization.

Outcomes

MetricResult
Conversion Rate>90%
Reaction Time25 minutes
Energy ConsumptionReduced by 40%

Limitations

  • Requires specialized equipment.

  • Scalability to industrial volumes remains untested.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of (2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine is in the development of pharmaceuticals targeting the metabotropic glutamate receptor 5 (mGluR5). Research indicates that compounds similar to this one can act as allosteric modulators of mGluR5, which is implicated in various neurological disorders, including schizophrenia and anxiety disorders .

Case Study: Allosteric Modulation

A patent (US11440922B2) describes the use of heterocyclylmethylidene derivatives, including this compound, as allosteric modulators. These compounds enhance or inhibit receptor activity without directly competing with the endogenous ligand, offering a nuanced approach to drug design .

Neuropharmacology

The neuropharmacological effects of this compound have been studied concerning its ability to modulate neurotransmitter systems. Its interaction with mGluR5 suggests potential applications in treating conditions such as:

  • Schizophrenia
  • Depression
  • Anxiety disorders

Research has shown that allosteric modulators can provide therapeutic benefits with fewer side effects compared to traditional receptor agonists or antagonists .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its structure allows for modifications that can lead to new derivatives with enhanced biological activity or selectivity.

Example Derivatives

The synthesis of various derivatives has been documented, showcasing the versatility of this compound in creating new pharmacophores. For instance, modifications to the pyridine ring can yield compounds with altered potency and selectivity profiles .

Table 1: Comparative Analysis of mGluR5 Modulators

Compound NameStructure TypeActivity TypeReference
This compoundAllosteric ModulatorEnhancer/InhibitorUS11440922B2
6-Methoxy-4-methylpyridin-3-amineAgonistFull Agonist[PubChem]
Heterocyclic DerivativeAntagonistCompetitive Antagonist[PubChem]

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxyethyl and pyridine moieties can facilitate interactions with biological macromolecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the amine group significantly influences physicochemical properties. Key analogs and their characteristics are summarized below:

Compound Name Molecular Formula Molecular Weight Substituent on Amine Predicted logP<sup>a</sup> Water Solubility<sup>b</sup>
(2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine C10H16N2O 180.25 2-Methoxyethyl 1.2 Moderate
(6-Methylpyridin-3-yl)methylamine C10H16N2 164.25 Propyl 1.5 Low
2-{[(6-Methylpyridin-3-yl)methyl]amino}ethan-1-ol C9H14N2O 166.22 2-Hydroxyethyl -0.3 High
tert-Butyl[(6-methylpyridin-3-yl)methyl]amine C11H18N2 178.28 tert-Butyl 2.1 Very Low

Notes:

  • <sup>a</sup>logP values estimated using fragment-based methods.
  • <sup>b</sup>Solubility inferred from polarity: methoxy and hydroxy groups enhance water solubility compared to alkyl chains.

The 2-methoxyethyl group in the target compound strikes a balance between lipophilicity (logP ~1.2) and solubility. It is less polar than the 2-hydroxyethyl analog (logP -0.3) but more hydrophilic than purely aliphatic substituents like propyl (logP 1.5) or tert-butyl (logP 2.1). This balance may improve membrane permeability while retaining moderate aqueous solubility, a critical factor for bioavailability .

Key Differentiators

Methoxy vs.

Steric Effects : The linear 2-methoxyethyl chain imposes less steric hindrance than bulky tert-butyl or cyclopropylmethyl groups, possibly allowing better access to binding pockets .

Electronic Effects : The electron-donating methoxy group may modulate the basicity of the amine, altering protonation states under physiological conditions.

Biological Activity

The compound (2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine, a derivative of pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}

This compound features a methoxyethyl group and a methylpyridine moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures may act as allosteric modulators or antagonists at various receptors, including the metabotropic glutamate receptor 5 (mGluR5) .

Potential Mechanisms Include:

  • Receptor Modulation: Interaction with neurotransmitter receptors may lead to modulation of synaptic signaling.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Biological Activity and Therapeutic Applications

Research has explored the potential therapeutic applications of this compound in various fields:

  • Anticancer Activity: Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. It may induce apoptosis through the modulation of signaling pathways involved in cell survival .
  • Anti-inflammatory Properties: The compound has been investigated for its ability to reduce inflammation, potentially making it useful in treating conditions such as arthritis or inflammatory bowel disease .
  • Neurological Effects: Given its structural similarity to other pyridine derivatives known for neuroprotective effects, there is potential for this compound to be effective in neurological disorders .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study 1Investigated the cytotoxic effects on cancer cell lines; showed significant inhibition of cell proliferation .
Study 2Analyzed anti-inflammatory activity in animal models; demonstrated reduced edema and inflammatory markers .
Study 3Explored neuroprotective effects in vitro; suggested potential benefits for neurodegenerative diseases .

Safety and Toxicology

While exploring the therapeutic potential, it is crucial to consider the safety profile of this compound. Data indicates that it may cause skin irritation and is harmful if ingested . Toxicological assessments are necessary to establish safe dosage levels for clinical applications.

Q & A

Basic Questions

Q. What are the standard synthetic routes for (2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine?

  • Methodological Answer : The synthesis typically involves alkylation or reductive amination steps. For example, a two-step protocol can be adapted from similar compounds:

Step 1 : React 2-methoxyethylamine with 6-methylpyridine-3-carbaldehyde under reflux in anhydrous ethanol for 8–10 hours to form the Schiff base intermediate.

Step 2 : Reduce the intermediate using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the target amine .

  • Key Considerations : Use triethylamine as a base to neutralize HCl byproducts during alkylation, and purify via column chromatography (e.g., C18 reverse-phase) for optimal purity .

Q. What analytical techniques are used to characterize this compound?

  • Methodological Answer :

  • LCMS (Liquid Chromatography-Mass Spectrometry) : Confirm molecular weight (e.g., m/z 209 [M+H]+) and detect impurities.
  • HPLC : Assess purity using conditions like C18 columns with acetonitrile/water gradients (retention time ~1.16 minutes under TFA-modified conditions) .
  • NMR : Assign signals for the methoxyethyl group (δ 3.3–3.5 ppm for OCH₂CH₂O) and pyridyl protons (δ 8.2–8.5 ppm) .

Q. What structural features influence its reactivity in biological systems?

  • Methodological Answer :

  • The 2-methoxyethyl moiety enhances solubility and metabolic stability, while the 6-methylpyridin-3-yl group facilitates π-π stacking with aromatic residues in enzymes or receptors .
  • Comparative studies with analogs (e.g., replacing methoxy with ethoxy) show reduced activity, highlighting the importance of the methoxy group in target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Methodological Answer :

  • Temperature Control : Reflux at 100°C (vs. room temperature) improves yield by accelerating imine formation .
  • Solvent Selection : Use anhydrous ethanol or DMF to suppress hydrolysis of intermediates.
  • Purification : Employ gradient elution in column chromatography (e.g., 10–90% acetonitrile in water) to separate unreacted aldehydes or amines .
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) .

Q. How do structural modifications influence biological activity?

  • Methodological Answer :

  • Substituent Analysis :
ModificationBiological ImpactReference
Methoxy → Ethoxy Reduced enzyme inhibition (IC₅₀ ↑ 5-fold)
6-Methyl → 6-Chloro Enhanced antimicrobial activity (MIC ↓ 2-fold)
  • Rational Design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or serotonin receptors. Prioritize modifications that retain hydrogen bonding with key residues (e.g., pyridyl N with Arg120 in COX-2) .

Q. What strategies resolve contradictions in biological assay data?

  • Methodological Answer :

  • Stereochemical Analysis : Compare enantiomers (e.g., (R)- vs. (S)-5′-methyl derivatives) using chiral HPLC. For example, (R)-isomers of similar compounds show 5-fold higher potency in siRNA-mediated gene silencing .
  • Dose-Response Curves : Perform assays at multiple concentrations (e.g., 0.1–100 µM) to distinguish true activity from assay noise. Normalize data to housekeeping genes (e.g., GAPDH) in qRT-PCR studies .
  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with cellular viability tests (e.g., MTT) to exclude cytotoxicity artifacts .

Q. How can metabolic stability be improved for in vivo studies?

  • Methodological Answer :

  • Deuterium Labeling : Replace labile hydrogens in the methoxyethyl group with deuterium to slow oxidative metabolism .
  • Prodrug Design : Mask the amine as a tert-butoxycarbonyl (Boc) group, which is cleaved in vivo by esterases. This strategy increased bioavailability in analogs by 3-fold .

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